(2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and active methylene compounds.
Introduction of the benzenesulfonylhydrazinylidene group: This step may involve the reaction of the chromene derivative with benzenesulfonylhydrazine under suitable conditions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine, such as 4-methoxyaniline.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the chromene core.
Reduction: Reduction reactions can target the sulfonylhydrazinylidene group or the chromene ring.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: The compound can serve as a precursor for the synthesis of new chromene derivatives with potential biological activities.
Biology
Enzyme inhibition: Some chromene derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Medicine
Anticancer agents: Chromene derivatives have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells.
Anti-inflammatory agents: These compounds may also exhibit anti-inflammatory properties.
Industry
Dye intermediates: Chromene derivatives can be used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonylhydrazinylidene group may play a crucial role in binding to these targets, while the chromene core could facilitate cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(benzenesulfonylhydrazinylidene)-chromene-3-carboxamide: Lacks the methoxy groups.
(2Z)-2-(benzenesulfonylhydrazinylidene)-8-methoxy-chromene-3-carboxamide: Lacks the N-(4-methoxyphenyl) group.
Uniqueness
The presence of both methoxy groups and the N-(4-methoxyphenyl) group in (2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide may enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-8-methoxy-N-(4-methoxyphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-31-18-13-11-17(12-14-18)25-23(28)20-15-16-7-6-10-21(32-2)22(16)33-24(20)26-27-34(29,30)19-8-4-3-5-9-19/h3-15,27H,1-2H3,(H,25,28)/b26-24- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNPFNWUARMZQV-LCUIJRPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NNS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C\2=CC3=C(C(=CC=C3)OC)O/C2=N\NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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